molecular formula C15H13ClN4O B1227221 N2-(5-Chloro-2-methoxyphenyl)quinazoline-2,4-diamine

N2-(5-Chloro-2-methoxyphenyl)quinazoline-2,4-diamine

Cat. No. B1227221
M. Wt: 300.74 g/mol
InChI Key: OMGXTBFTOSJKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(5-chloro-2-methoxyphenyl)quinazoline-2,4-diamine is a member of quinazolines.

Scientific Research Applications

1. Synthesis and Biological Activity

  • The compound N2-(5-Chloro-2-methoxyphenyl)quinazoline-2,4-diamine, along with its derivatives, has been extensively studied for its biological activities. The synthesis methods for this compound and its derivatives are crucial for exploring their potential medicinal applications. One study developed a rapid synthetic method for a related compound, providing a foundation for further research in medicinal chemistry (Ouyang et al., 2016).

2. Antimicrobial Activity

  • Quinazoline-2,4-diamines have shown significant antibacterial activity, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii. This suggests their potential as novel antibacterial agents (Fleeman et al., 2017); (Van Horn et al., 2014).

3. Antileishmanial and Antimalarial Activities

  • Studies have identified certain N2,N4-disubstituted quinazoline-2,4-diamines as effective against Leishmania parasites and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. This highlights their potential in developing new antiparasitic therapies (Van Horn et al., 2014); (Pobsuk et al., 2018).

4. Potential in Cancer Research

  • Some derivatives of N2-(5-Chloro-2-methoxyphenyl)quinazoline-2,4-diamine have been explored for their antitumor activities, indicating their potential as novel anticancer agents. Research in this area is focused on understanding the structure-activity relationships to develop more effective therapies (Noolvi et al., 2011).

5. Applications in Alzheimer's Disease

  • Quinazoline derivatives have been studied for their potential use in treating Alzheimer's disease. Some compounds showed promising results in inhibiting Aβ aggregation and cholinesterase, suggesting their usefulness in designing multi-targeting agents to treat Alzheimer’s (Mohamed et al., 2017).

properties

Product Name

N2-(5-Chloro-2-methoxyphenyl)quinazoline-2,4-diamine

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C15H13ClN4O/c1-21-13-7-6-9(16)8-12(13)19-15-18-11-5-3-2-4-10(11)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20)

InChI Key

OMGXTBFTOSJKCQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC3=CC=CC=C3C(=N2)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC3=CC=CC=C3C(=N2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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